(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone
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Overview
Description
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic organic molecule that features a unique combination of a 1,2,4-oxadiazole ring and a pyrrolidine ring attached to a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under mild conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate containing a leaving group.
Coupling with the Difluorophenyl Group: The final step involves coupling the oxadiazole-pyrrolidine intermediate with a difluorophenyl ketone under conditions that facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting the methanone to a methanol derivative.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes involved in metabolic pathways or receptors that mediate cellular responses. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone
- (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-dibromophenyl)methanone
Uniqueness
Compared to similar compounds, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, potentially leading to improved efficacy and selectivity in therapeutic applications.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O2/c14-10-2-1-8(5-11(10)15)13(19)18-4-3-9(6-18)12-16-7-20-17-12/h1-2,5,7,9H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEYUOSBPDCSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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